2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.13313942 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
A study focused on the synthesis and evaluation of compounds related to methylxanthine, including 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, for their neuroprotective effects and MAO-B inhibitory activities. This compound was identified as promising for further in vivo evaluations due to its low neurotoxicity and significant neuroprotection and MAO B inhibitory activity (Mitkov et al., 2022).
Antitumor Activity
New derivatives of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, related to the compound , were synthesized and evaluated for antitumor activity on breast and leukemic cancer cell lines. These compounds demonstrated potential due to their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).
Antimicrobial, Antioxidant, and Anticancer Properties
Compounds structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide were synthesized and showed diverse biological activities. These included antimicrobial, antioxidant, and anticancer properties. Specific compounds demonstrated higher activity against Gram-negative and Gram-positive bacteria, along with significant antifungal and cytotoxic activities against various cancer cell lines (Verma et al., 2021).
Enantiomeric Separation
Research on the enantiomeric separation of isomers of a compound structurally similar to 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)-N'-(3-fluorobenzylidene)-propanehydrazide was conducted. This study contributed to the understanding of stereoisomers, which is crucial in the development of pharmaceuticals (Peikova et al., 2019).
Conformational Analysis and Absolute Configurations
A study on the conformational analysis, absolute configurations, and optical properties of chiral molecules related to the compound was conducted. This research is key in drug discovery and the structure-based design of functionalized nucleosides (Ivanova & Spiteller, 2011).
Bronchodilating Activity
Research was done on the synthesis and evaluation of xanthineacetic acid derivatives, including compounds structurally related to the one , for their bronchodilating activity. This study contributes to understanding potential therapeutic applications in respiratory conditions (Peikov et al., 1995).
Structural Analysis of Salt Phases
The structures of various salt phases of theophylline, a compound related to this compound, were reported. This study is significant for understanding the crystallographic and molecular aspects of such compounds (Buist et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)14-8(18)5-17-6-13-10-9(17)11(19)16(4)12(20)15(10)3/h6-7H,5H2,1-4H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHGLCKLIRAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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